molecular formula C15H20O2 B15158277 Benzenepropanoic acid, 4-methyl-3-pentenyl ester CAS No. 652161-21-2

Benzenepropanoic acid, 4-methyl-3-pentenyl ester

Cat. No.: B15158277
CAS No.: 652161-21-2
M. Wt: 232.32 g/mol
InChI Key: VXVUUNKERUJOGI-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-methyl-3-pentenyl ester is an organic compound with a complex structure that includes a benzene ring, a propanoic acid moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-methyl-3-pentenyl ester typically involves esterification reactions. One common method is the reaction between Benzenepropanoic acid and 4-methyl-3-pentenol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-methyl-3-pentenyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzenepropanoic acid, 4-methyl-3-pentenyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 4-methyl-3-pentenyl ester exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The benzene ring may also interact with enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, methyl ester
  • Benzenepropanoic acid, 4-methoxy-, methyl ester
  • Benzenepropanoic acid, 4-methyl-, methyl ester

Uniqueness

Benzenepropanoic acid, 4-methyl-3-pentenyl ester is unique due to the presence of the 4-methyl-3-pentenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and influences its reactivity and applications.

Properties

CAS No.

652161-21-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

4-methylpent-3-enyl 3-phenylpropanoate

InChI

InChI=1S/C15H20O2/c1-13(2)7-6-12-17-15(16)11-10-14-8-4-3-5-9-14/h3-5,7-9H,6,10-12H2,1-2H3

InChI Key

VXVUUNKERUJOGI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCOC(=O)CCC1=CC=CC=C1)C

Origin of Product

United States

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